molecular formula C15H14FNO3 B5936355 ethyl 2-(2-fluoro-5-methoxyphenyl)nicotinate

ethyl 2-(2-fluoro-5-methoxyphenyl)nicotinate

Cat. No.: B5936355
M. Wt: 275.27 g/mol
InChI Key: MDTORLABZRKWGK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoro-5-methoxyphenyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-fluoro-5-methoxyphenyl)nicotinate typically involves the esterification of 2-(2-fluoro-5-methoxyphenyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluoro-5-methoxyphenyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium fluoride can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-fluoro-5-methoxyphenyl)nicotinic acid.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-fluoro-5-methoxyphenyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-fluoro-5-methoxyphenyl)nicotinate involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-fluoro-5-methoxyphenyl)benzoate
  • Ethyl 2-(2-fluoro-5-methoxyphenyl)acetate
  • Ethyl 2-(2-fluoro-5-methoxyphenyl)propionate

Uniqueness

Ethyl 2-(2-fluoro-5-methoxyphenyl)nicotinate is unique due to the presence of the nicotinate moiety, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

ethyl 2-(2-fluoro-5-methoxyphenyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-3-20-15(18)11-5-4-8-17-14(11)12-9-10(19-2)6-7-13(12)16/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTORLABZRKWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C2=C(C=CC(=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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